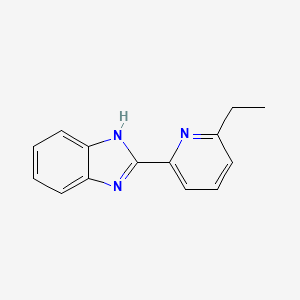

Benzimidazole, 2-(6-ethyl-2-pyridyl)-

Description

Contextual Significance of Benzimidazole (B57391) Scaffolds in Heterocyclic Chemistry

The benzimidazole scaffold, a bicyclic molecule formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone of heterocyclic chemistry and medicinal research. researchgate.netisca.in Its structural versatility and wide spectrum of pharmacological activities have established it as a critical pharmacophore in drug discovery. researchgate.netekb.eg The significance of this scaffold can be attributed to several key factors:

Structural Mimicry: The benzimidazole nucleus is a structural isostere of naturally occurring nucleotides, which allows it to interact with a diverse array of biological targets, including enzymes and protein receptors. ekb.eg This inherent biocompatibility is a primary reason for its widespread presence in medicinal chemistry.

Broad-Spectrum Biological Activity: Benzimidazole derivatives have demonstrated a remarkable range of biological effects. isca.inekb.eg Research has extensively documented their potential as anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, analgesic, and anthelmintic agents. researchgate.netnih.govnih.gov

Synthetic Accessibility: The synthesis of the benzimidazole core is well-established, with common methods including the condensation reaction of o-phenylenediamines with carboxylic acids or aldehydes. researchgate.net This accessibility allows chemists to readily generate a diverse library of derivatives for further investigation.

Tunable Properties: The structure of the benzimidazole scaffold allows for substitutions at various positions (N1, C2, C5, and C6), which significantly influences its physicochemical properties and biological activity. nih.gov This "tunability" is crucial for optimizing lead compounds in drug development.

The following table summarizes the diverse biological activities associated with the benzimidazole core, underscoring its importance in the field.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Virology |

| Anti-inflammatory | Immunology |

| Anthelmintic | Parasitology |

| Antihypertensive | Cardiology |

This table illustrates the broad therapeutic potential of compounds containing the benzimidazole scaffold.

Structure

3D Structure

Properties

CAS No. |

67273-44-3 |

|---|---|

Molecular Formula |

C14H13N3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(6-ethylpyridin-2-yl)-1H-benzimidazole |

InChI |

InChI=1S/C14H13N3/c1-2-10-6-5-9-13(15-10)14-16-11-7-3-4-8-12(11)17-14/h3-9H,2H2,1H3,(H,16,17) |

InChI Key |

HRWCQYQJWVFCLC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC=C1)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

The Scientific Case for Investigating a Specific Analog

Rationale for Dedicated Research on 2-(6-Ethyl-2-pyridyl)-1H-benzimidazole and Closely Related Analogs

While the benzimidazole (B57391) core is broadly significant, dedicated research into specific analogs like 2-(6-Ethyl-2-pyridyl)-1H-benzimidazole is driven by the pursuit of enhanced potency, selectivity, and optimized pharmacokinetic profiles. The rationale for focusing on this particular compound and its close analogs stems from structure-activity relationship (SAR) studies, particularly in the context of anti-inflammatory research. mdpi.com

The key drivers for this focused research include:

Exploring Positional Isomerism: Research into 2-(pyridinyl)benzimidazoles has shown that the substitution pattern on the pyridine (B92270) ring is critical for biological activity. ontosight.ai For instance, the compound 2-(5-ethyl-2-pyridinyl)benzimidazole, known as KB-1043, was identified as having potent anti-inflammatory properties. mdpi.com This finding naturally prompted investigations into its positional isomers, such as the 6-ethyl variant, to determine if altering the ethyl group's location on the pyridine ring could maintain or even enhance this activity. Research has shown that a compound featuring a 6-ethyl-2-pyridinyl moiety at the C2 position of benzimidazole exhibited anti-inflammatory activity comparable to KB-1043. mdpi.com

Fine-Tuning Target Interaction: The precise geometry and electronic distribution of a molecule dictate its ability to bind to biological targets like enzymes or receptors. ontosight.ai Changing the substituent position from the 5th to the 6th position on the pyridine ring alters the molecule's shape and how it presents itself to a target's binding site. This subtle structural change can lead to significant differences in binding affinity and, consequently, biological activity.

The comparative study of these closely related analogs is a fundamental strategy in medicinal chemistry to build a comprehensive understanding of the structure-activity relationship.

| Compound | Substitution Position | Rationale for Study |

| 2-(5-Ethyl-2-pyridinyl)benzimidazole | 5-position on pyridine ring | Known potent anti-inflammatory agent (KB-1043). mdpi.com |

| 2-(6-Ethyl-2-pyridyl)-1H-benzimidazole | 6-position on pyridine ring | To investigate the effect of positional isomerism on anti-inflammatory activity. mdpi.com |

This interactive table highlights the comparative rationale for studying closely related pyridinyl-benzimidazole analogs.

Further research is essential to fully elucidate the biological activity profile and therapeutic potential of 2-(6-Ethyl-2-pyridyl)-1H-benzimidazole. ontosight.ai Such focused studies, building upon the foundational knowledge of the benzimidazole scaffold, are crucial for the development of new and improved therapeutic agents.

Established Synthetic Pathways for Benzimidazole Derivatives

Traditional methods for synthesizing the benzimidazole ring system have been well-established for decades and remain widely used due to their reliability and simplicity. These pathways typically involve the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring through condensation and substitution reactions.

Condensation Reactions with Appropriate Precursors

The most common and direct route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. This classic method, known as the Phillips-Ladenburg synthesis, is highly effective for a wide range of substrates. semanticscholar.orgresearchgate.netcolab.ws For the synthesis of 2-(6-ethyl-2-pyridyl)-1H-benzimidazole, a specific procedure involves heating o-phenylenediamine with 6-ethylpicolinic acid in the presence of a dehydrating agent like polyphosphoric acid. prepchem.com The reaction proceeds by heating the mixture to high temperatures (160°-180° C) under a nitrogen atmosphere, followed by neutralization to yield the desired product. prepchem.com

Another prevalent condensation strategy involves reacting o-phenylenediamines with aldehydes. rasayanjournal.co.inarabjchem.org This approach is versatile and can be facilitated by various catalysts and oxidizing agents to promote the cyclization and aromatization of the intermediate Schiff base. scispace.comnih.govrsc.orgsemanticscholar.org The reaction conditions can often be tuned to favor the formation of either 2-substituted or 1,2-disubstituted benzimidazoles. nih.govmdpi.com

The choice of precursors and reaction conditions can be summarized in the following table:

| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Product Type |

| o-Phenylenediamine | Carboxylic Acids (e.g., 6-ethylpicolinic acid) | Polyphosphoric Acid, Heat (160-180°C) | 2-Substituted Benzimidazoles |

| o-Phenylenediamine | Aldehydes | Oxidizing agents (e.g., H₂O₂, nitrobenzene), Catalysts (e.g., acids, metal salts) | 2-Substituted or 1,2-Disubstituted Benzimidazoles |

| o-Phenylenediamine | Orthoesters | Lewis acid catalysts (e.g., ZrCl₄, SnCl₄) | 2-Substituted Benzimidazoles |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are crucial for both the synthesis of the benzimidazole core and its subsequent modification. longdom.orgresearchgate.net While the primary synthesis often involves condensation, nucleophilic substitution plays a significant role in creating derivatives. For instance, the Chichibabin amination reaction can be used to introduce an amino group at the 2-position of a 1-substituted benzimidazole. longdom.org

Furthermore, intramolecular aromatic nucleophilic substitution (SNAr) can be employed in specifically designed precursors. For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular cyclization under mild conditions. nih.gov

In the context of derivatization, the nitrogen atoms of the imidazole ring are nucleophilic. Unsubstituted benzimidazoles can be readily alkylated or arylated at the N-1 position. ijdrt.comresearchgate.net This is typically achieved by reacting the benzimidazole with an alkyl or aryl halide in the presence of a base. researchgate.netlookchem.com The reaction of 2-chloro-1-methylbenzimidazole with sodium ethoxide is a classic example of nucleophilic substitution on the imidazole ring. ijdrt.com

Advanced Synthesis Techniques

In response to the growing demand for more efficient and environmentally friendly chemical processes, advanced synthesis techniques have been developed and applied to the production of benzimidazole derivatives. These methods often offer significant advantages in terms of reaction time, yield, and sustainability.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of benzimidazoles. scispace.commdpi.comarkat-usa.orgjocpr.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. jocpr.compreprints.org

The synthesis of 2-substituted and 1,2-disubstituted benzimidazoles via the condensation of o-phenylenediamines with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation. arabjchem.orgscispace.commdpi.com These reactions can be performed under solvent-free conditions or in the presence of green solvents, further enhancing their environmental credentials. mdpi.comijarsct.co.in The use of catalysts, such as Lewis acids, can also be combined with microwave heating to improve reaction efficiency. mdpi.com

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantages |

| Condensation of o-phenylenediamine and aldehyde | Several hours | 5-15 minutes | Reduced reaction time, higher yields, cleaner reactions. arkat-usa.orgjocpr.com |

| Synthesis of 1,2-disubstituted benzimidazoles | Hours to days | 5-10 minutes | Rapid synthesis, high selectivity, solvent-free options. mdpi.com |

Green Chemistry Approaches in Benzimidazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazoles to minimize environmental impact. ijarsct.co.inchemmethod.comjrtdd.com These approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.com

One significant green approach is the use of alternative, environmentally benign solvents such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids. nih.govmdpi.comchemmethod.com In some cases, reactions can be performed under solvent-free conditions, completely eliminating solvent-related waste. mdpi.combohrium.com

The use of heterogeneous or recyclable catalysts is another cornerstone of green benzimidazole synthesis. rasayanjournal.co.inmdpi.com Catalysts like zeolites, clays, or metal nanoparticles supported on solid matrices can be easily separated from the reaction mixture and reused, reducing waste and cost. scispace.commdpi.com Natural catalysts, such as lemon juice or papaya bark ash, have also been explored as sustainable alternatives. jrtdd.com For example, a catalyst-free synthesis of 2-substituted benzimidazoles has been developed using ethanol (B145695) as a green solvent at room temperature, offering high atom economy and no toxic waste. bohrium.com

Derivatization Strategies for Structural Modification

The biological activity of benzimidazole derivatives can be extensively modified by introducing various functional groups onto the core structure. Derivatization strategies are therefore crucial for developing new compounds with tailored properties. nih.govmdpi.comlongdom.orgmdpi.comarkat-usa.orgoup.com

The most common site for derivatization is the N-H group of the imidazole ring. N-alkylation is a straightforward process, typically involving the reaction of the benzimidazole with an alkyl halide in the presence of a base. researchgate.netlookchem.comresearchgate.net This allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the N-1 position. Similarly, N-arylation can be achieved through coupling reactions.

The 2-position of the benzimidazole ring can also be a target for modification, although this is often accomplished during the primary synthesis by selecting the appropriate carboxylic acid or aldehyde precursor. However, post-synthesis modifications are also possible. For example, 2-aminobenzimidazoles can be synthesized and then further functionalized. longdom.org

Furthermore, substituents on the benzene ring can be introduced either by starting with a substituted o-phenylenediamine or by performing electrophilic aromatic substitution on the pre-formed benzimidazole ring, although the latter can sometimes be challenging due to the deactivating effect of the imidazole moiety.

N-Substitution on the Benzimidazole Nitrogen

The introduction of substituents at the N-1 position of the benzimidazole ring is a common strategy to diversify the chemical space and modulate the pharmacological properties of the core molecule. The most prevalent method for this modification is N-alkylation or N-arylation, which involves the reaction of the parent 2-(pyridyl)-1H-benzimidazole with a suitable halide in the presence of a base.

The reaction typically proceeds by deprotonation of the benzimidazole N-H group by a base, creating a nucleophilic nitrogen anion. This anion then attacks the electrophilic carbon of an alkyl or benzyl (B1604629) halide, resulting in the formation of a new C-N bond. The choice of base, solvent, and reaction conditions can significantly influence the yield and selectivity of the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic bases. Dimethylformamide (DMF) and acetone (B3395972) are frequently used as solvents. Both conventional heating and microwave irradiation have been successfully employed, with microwave-assisted methods often leading to dramatically reduced reaction times and improved yields.

| Reagent | Base | Solvent | Method | Reference |

|---|---|---|---|---|

| Substituted Benzyl Halides | K₂CO₃ | DMF | Conventional Heating / Microwave | General methodology for N-alkylation. |

| Alkyl Halides | NaH | DMF | Conventional Heating | A standard method for generating the benzimidazole anion. |

| 2-Chloroethane | - | - | - | Used in specific synthetic routes for N-ethyl substitution. |

| Methyl Iodide | - | Ethanol | Reflux | A common method for N-methylation. |

Strategic Modifications at the Pyridine Ring

Altering the substitution pattern of the pyridine ring in 2-(pyridyl)benzimidazoles is another key avenue for structural diversification. Direct C-H functionalization and transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose, allowing for the introduction of a wide array of functional groups onto the pyridine core. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (for aryl-aryl coupling), Sonogashira (for coupling with terminal alkynes), and Buchwald-Hartwig (for C-N bond formation) reactions, are particularly valuable. researchgate.netcornell.edu These methods typically require a pre-functionalized pyridine ring (e.g., a halo-pyridine) to proceed. For a molecule like 2-(6-ethyl-2-pyridyl)-1H-benzimidazole, strategic halogenation of the pyridine ring would be the first step, followed by the chosen cross-coupling reaction to introduce new substituents at specific positions. The directing effects of the existing ethyl group and the benzimidazole-substituted carbon influence the regioselectivity of these modifications.

| Reaction Type | Catalyst/Reagent | Function | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium Catalyst | Forms C-C bonds (Aryl-Aryl) | researchgate.net |

| Sonogashira Coupling | Palladium/Copper Catalysts | Forms C-C bonds (with Alkynes) | researchgate.net |

| Buchwald-Hartwig Amination | Palladium Catalyst | Forms C-N bonds | researchgate.net |

| Direct C-H Arylation | Ruthenium Catalyst | Forms C-C bonds directly from C-H bonds | nih.gov |

| Borylation | Iridium Catalyst | Introduces a boryl group for further coupling | nih.gov |

Incorporation of Fused Heterocyclic Moieties

Building upon the 2-(pyridyl)benzimidazole scaffold to create larger, fused heterocyclic systems can lead to novel compounds with unique three-dimensional structures and potentially enhanced biological activities. This is typically achieved through intramolecular or intermolecular cyclization reactions that form new rings fused to the parent benzimidazole core.

One prominent example is the synthesis of pyrimido[1,2-a]benzimidazoles. nih.govresearchgate.net These structures can be formed by reacting a 2-aminobenzimidazole (B67599) precursor with various bifunctional reagents. For instance, condensation with β-bromo-α,β-unsaturated aldehydes under microwave irradiation or cyclization with methyl cinnamates in the presence of a base leads to the formation of the fused pyrimidine (B1678525) ring. nih.gov

Another approach involves the synthesis of researchgate.netchemrxiv.orgresearchgate.nettriazino[1,2-a]benzimidazoles. This is achieved through the piperidine-catalyzed cyclization of 2-guanidinobenzimidazole (B109242) with various heteroaromatic aldehydes. nih.gov Furthermore, palladium-catalyzed intramolecular cyclization reactions have been developed to create complex fused systems, such as quinoline-fused azeto[1,2-a]benzimidazole (B13798211) analogues, demonstrating the versatility of transition metal catalysis in constructing polycyclic frameworks. bohrium.com

| Target Fused System | Benzimidazole Precursor | Key Reagent | Reaction Type | Reference |

|---|---|---|---|---|

| Pyrimido[1,2-a]benzimidazole | 2-Aminobenzimidazole | β-Bromo-α,β-unsaturated aldehydes | Condensation/Cyclization | nih.gov |

| Pyrimido[1,2-a]benzimidazole | 2-Aminobenzimidazole | Methyl cinnamates | Cyclization | nih.gov |

| researchgate.netchemrxiv.orgresearchgate.netTriazino[1,2-a]benzimidazole | 2-Guanidinobenzimidazole | Heteroaromatic aldehydes | Catalyzed Cyclization | nih.gov |

| Azeto[1,2-a]benzimidazole | o-Phenylenediamine | Substituted 2-chloro-benzaldehyde | Pd-catalyzed Intramolecular Cyclization | bohrium.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be mapped.

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms within the molecule. The spectrum of 2-(6-ethyl-2-pyridyl)-benzimidazole is characterized by distinct signals corresponding to the aromatic protons on the benzimidazole (B57391) and pyridine (B92270) rings, as well as the aliphatic protons of the ethyl group.

The protons on the benzimidazole ring typically appear as a complex multiplet system in the downfield region (approximately δ 7.2-7.8 ppm), reflecting their varied electronic environments. rsc.org The N-H proton of the imidazole (B134444) moiety is notable for its broad signal, which can appear over a wide chemical shift range (often > δ 12.0 ppm), its position being sensitive to solvent and concentration. rsc.org

The protons of the pyridine ring are also found in the aromatic region. The ethyl group introduces a typical A3X2 system, characterized by a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, located in the upfield, aliphatic region of the spectrum. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the aromatic ring currents.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(6-ethyl-2-pyridyl)-benzimidazole Data is inferred from spectral data of analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzimidazole Ar-H | 7.20 - 7.80 | Multiplet |

| Pyridine Ar-H | 7.40 - 8.50 | Multiplet |

| Benzimidazole N-H | > 12.0 | Broad Singlet |

| Ethyl -CH ₂- | ~2.90 | Quartet |

| Ethyl -CH ₃ | ~1.40 | Triplet |

Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment. uoi.gr

The spectrum for 2-(6-ethyl-2-pyridyl)-benzimidazole would show distinct signals for the carbons in the benzimidazole and pyridine rings in the aromatic region (δ 110-160 ppm). mdpi.com The carbon atom C2 of the benzimidazole ring, situated between two nitrogen atoms, is significantly deshielded and appears at a characteristically low field (often >150 ppm). researchgate.net The carbons of the ethyl group appear in the aliphatic region (δ 10-30 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(6-ethyl-2-pyridyl)-benzimidazole Data is inferred from spectral data of analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Benzimidazole C 2 | ~151 |

| Aromatic C (Benzimidazole & Pyridine) | 110 - 160 |

| Ethyl -C H₂- | ~25 |

| Ethyl -C H₃ | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. whitman.edu In electron impact mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion (M+) can undergo fragmentation into smaller, characteristic charged species.

For Benzimidazole, 2-(6-ethyl-2-pyridyl)-, the molecular ion peak would confirm its molecular weight of 223.11 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula, C14H13N3.

The fragmentation pattern is key to structural elucidation. Common fragmentation pathways for benzimidazole derivatives include the loss of small molecules like HCN. journalijdr.com For this specific compound, characteristic fragments would likely arise from the cleavage of the ethyl group. The loss of a methyl radical (•CH3) would produce a fragment at m/z 208, while the loss of an ethyl radical (•CH2CH3) would lead to a significant peak at m/z 194. chemguide.co.ukyoutube.com

Table 3: Predicted Mass Spectrometry Data for 2-(6-ethyl-2-pyridyl)-benzimidazole

| Ion/Fragment | Predicted m/z |

| [M+H]⁺ | 224.11823 |

| [M]⁺ | 223.11040 |

| [M-CH₃]⁺ | 208 |

| [M-C₂H₅]⁺ | 194 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective tool for identifying the functional groups present.

The IR spectrum of 2-(6-ethyl-2-pyridyl)-benzimidazole would display several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibration of the imidazole ring. rsc.org C-H stretching vibrations from the aromatic rings are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹. pressbooks.pubvscht.cz

The C=N and C=C stretching vibrations of the coupled aromatic ring systems give rise to a series of sharp bands in the 1630-1400 cm⁻¹ region. rsc.org These bands are diagnostic for the benzimidazole and pyridine moieties.

Table 4: Characteristic IR Absorption Bands for 2-(6-ethyl-2-pyridyl)-benzimidazole

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Imidazole N-H | Stretch | 3400 - 3200 (broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C=N / C=C | Stretch | 1630 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The conjugated π-system of the benzimidazole and pyridine rings in 2-(6-ethyl-2-pyridyl)-benzimidazole is expected to give rise to strong absorption bands in the UV region.

These absorptions are primarily due to π → π* transitions. For the parent 2-(2-pyridyl)benzimidazole (B74506), absorption maxima are typically observed around 300-320 nm. rsc.org The presence of the ethyl group is an auxochromic substituent and is expected to cause a minor bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect. The absorption spectrum is sensitive to the solvent polarity and pH, as protonation or deprotonation of the nitrogen atoms can significantly alter the electronic structure of the chromophore.

X-ray Diffraction Analysis for Solid-State Molecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for 2-(6-ethyl-2-pyridyl)-benzimidazole is not detailed, analysis of similar benzimidazole derivatives allows for a reliable prediction of its solid-state characteristics. researchgate.net The molecule is expected to be largely planar, with a small dihedral angle between the benzimidazole and pyridine ring systems. This near-planarity facilitates efficient π-π stacking interactions between adjacent molecules in the crystal lattice.

Advanced Spectroscopic Techniques for Photophysical Properties and Excited States of 2-(2'-pyridyl)-benzimidazole and its Analogs

The photophysical properties and excited-state dynamics of 2-(pyridin-2-yl)benzimidazole (PBI) and its derivatives are of significant interest due to their potential applications in various fields, including as fluorescent probes and in materials science. Advanced spectroscopic techniques have been instrumental in elucidating the complex behaviors of these molecules upon photoexcitation. This section focuses on the application of luminescence and fluorescence studies, resonant two-photon ionization spectroscopy, laser-induced fluorescence spectroscopy, and UV-UV hole-burning spectroscopy to characterize these compounds, with a particular focus on the parent compound, 2-(2'-pyridyl)-benzimidazole (PBI), as a proxy for "Benzimidazole, 2-(6-ethyl-2-pyridyl)-".

Luminescence and Fluorescence Studies

The luminescence and fluorescence characteristics of benzimidazole derivatives are highly sensitive to their molecular structure and environment. Studies on N-(α-pyridyl)-benzimidazole (α-PYBI) have shown that these compounds can exhibit intramolecular charge transfer (ICT) fluorescence, particularly in polar solvents nih.gov. The fluorescence of benzimidazoles can be quenched by substances like acetic acid, and the formation of exciplexes has been observed nih.gov. Specifically, for α-PYBI in a mixed solvent of ether and acetic acid, a noticeable red-shift in the maximum emission peak occurs as the concentration of acetic acid increases nih.gov.

The interaction of 2-(pyridin-4-yl)benzimidazole with urease has been investigated using steady-state spectrofluorimetric titration, which relies on the intrinsic fluorescence of the protein scielo.br. The fluorescence intensity of urease changes upon the addition of the benzimidazole derivative, indicating an interaction. The maximum emission of urease at 334 nm suggests that its tryptophan residues are partially shielded from the aqueous environment scielo.br. The interaction between the benzimidazole derivative and urease was found to occur via a static fluorescence quenching mechanism, leading to the formation of a non-fluorescent complex scielo.br.

Furthermore, synchronous fluorescence spectroscopy can be employed to probe the microenvironment polarity around tyrosine and tryptophan residues upon interaction with benzimidazole derivatives. By setting the wavelength difference (Δλ) between the excitation and emission monochromators to 15 nm or 60 nm, the spectroscopic behavior of tyrosine or tryptophan residues can be selectively observed, respectively scielo.br.

Resonant Two-Photon Ionization Spectroscopy

Resonant Two-Photon Ionization (R2PI) spectroscopy is a powerful technique for obtaining detailed electronic spectra of molecules in the gas phase with high sensitivity and mass selectivity hhu.de. This method involves the absorption of a first photon to excite the molecule to an intermediate electronic state, followed by the absorption of a second photon that provides enough energy to ionize the molecule. The resulting ions are then detected, typically using a time-of-flight mass spectrometer hhu.deutah.edu.

A comprehensive study on the hydrogen-bonded complexes of the parent compound, 2-(2′-pyridyl)-benzimidazole (PBI), with solvent molecules such as water, methanol, and ammonia has utilized R2PI spectroscopy. In this study, the PBI-solvent complexes were generated in a supersonically jet-cooled molecular beam and probed using R2PI bris.ac.ukrsc.org. This technique allowed for the identification of different isomers of the complexes based on their distinct excitation spectra.

The R2PI spectra of PBI complexed with one and two water molecules revealed the presence of two distinct isomers for each complex. In contrast, for methanol and ammonia, only a single 1:1 and 1:2 complex was identified bris.ac.ukrsc.org. The most stable isomer, designated PBI-S-a, involves the solvent molecule forming a hydrogen-bonded bridge between the imidazolyl-NH and the pyridyl-N. This configuration leads to a red-shift in the S₀→S₁ band origin, indicating greater stabilization of the excited state (S₁) relative to the ground state (S₀) bris.ac.ukrsc.org. A second isomer, PBI-S-b, where the hydrogen bond forms between the imidazolyl-N and a pyridyl-CH group, exhibited a blue-shifted band origin bris.ac.ukrsc.org.

The following table summarizes the observed S₀→S₁ band origins for different isomers of PBI-water complexes as determined by R2PI spectroscopy.

Interactive Data Table: S₀→S₁ Band Origins of PBI-Water Complexes

| Complex | Isomer | S₀→S₁ Band Origin (cm⁻¹) | Shift from PBI monomer (cm⁻¹) |

| PBI-(H₂O) | a | 31221 | -649 |

| PBI-(H₂O) | b | 32174 | +304 |

| PBI-(H₂O)₂ | aa | 30317 | -1553 |

| PBI-(H₂O)₂ | ab | 31221 | -649 |

Data extracted from a study on the parent compound 2-(2′-pyridyl)-benzimidazole (PBI) bris.ac.ukrsc.org.

These findings on the parent PBI molecule suggest that "Benzimidazole, 2-(6-ethyl-2-pyridyl)-" would also form distinct isomers with solvent molecules, which could be identified and characterized using R2PI spectroscopy. The ethyl substituent might influence the relative stabilities and spectroscopic signatures of these isomers.

Laser-Induced Fluorescence Spectroscopy

Laser-Induced Fluorescence (LIF) spectroscopy is another sensitive technique used to probe the electronic structure of molecules. It involves exciting a molecule with a tunable laser and detecting the subsequent fluorescence emission. By scanning the laser wavelength, an excitation spectrum can be obtained, which provides information about the vibrational levels of the excited electronic state.

In the study of PBI-solvent complexes, LIF spectroscopy was used in conjunction with R2PI to probe the jet-cooled molecules bris.ac.ukrsc.org. The LIF excitation spectra provided complementary information to the R2PI spectra, helping to confirm the presence of different isomers and to characterize their excited states. The principles of LIF are based on a two-step process of absorption followed by spontaneous emission after a delay. The detection is typically done at a 90-degree angle to the excitation laser beam to minimize scattered light.

The application of LIF to the PBI-solvent complexes allowed for the detailed characterization of their S₁ excited states. The observed spectral shifts in the LIF excitation spectra upon complexation provided insights into the nature of the intermolecular interactions and their effect on the electronic structure of the PBI chromophore bris.ac.ukrsc.org. For instance, the red-shift observed for the 'a' isomers of the PBI-solvent complexes in the R2PI spectra was also evident in the LIF spectra, confirming the increased stability of the S₁ state in these configurations bris.ac.ukrsc.org.

UV-UV Hole-Burning Spectroscopy for Isomeric Analysis

UV-UV hole-burning spectroscopy is a powerful method for distinguishing between different isomers of a molecule that may be present in a sample, especially when their absorption spectra overlap. This technique involves using a "pump" laser to selectively excite and deplete the ground state population of one isomer at a specific wavelength. A second "probe" laser is then scanned through the spectral region of interest. When the probe laser is tuned to a transition originating from the same ground state level as the one depleted by the pump laser, a dip or "hole" is observed in the excitation spectrum.

This technique was crucial in the study of PBI-water complexes to confirm the existence of multiple isomers bris.ac.ukrsc.org. For example, to confirm that a set of spectral bands belonged to a single isomer of the PBI-(H₂O)₂ complex (the 'aa' isomer), the hole-burning laser was fixed at the band origin of this isomer (30317 cm⁻¹). When the probe laser was scanned over the region, dips were observed for all the bands associated with this isomer, confirming they all originated from the same ground-state population bris.ac.uk.

Similarly, when the hole-burning laser was fixed on a band suspected to belong to a different isomer of PBI-(H₂O)₂ (the 'ab' isomer at 31221 cm⁻¹), a corresponding hole was observed in its spectrum, confirming its unique identity bris.ac.uk. This unambiguous assignment of spectral features to specific isomers is a key advantage of UV-UV hole-burning spectroscopy.

The following table illustrates the use of UV-UV hole-burning spectroscopy to confirm the isomers of PBI-(H₂O)₂.

Interactive Data Table: UV-UV Hole-Burning Confirmation of PBI-(H₂O)₂ Isomers

| Isomer | Pump Laser Wavenumber (cm⁻¹) | Probe Laser Scan Region (cm⁻¹) | Observation |

| PBI-(H₂O)₂-aa | 30317 | 30300-30800 | Dips observed in the spectrum, confirming a single species. |

| PBI-(H₂O)₂-ab | 31221 | 31200-31450 | Dips observed, confirming a second distinct isomer. |

Data based on the study of the parent compound 2-(2′-pyridyl)-benzimidazole (PBI) bris.ac.ukrsc.org.

This technique would be equally valuable for studying "Benzimidazole, 2-(6-ethyl-2-pyridyl)-", where the presence of the ethyl group could potentially lead to different isomeric structures or influence the energetics of intermolecular interactions, which could be resolved and characterized using UV-UV hole-burning spectroscopy.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory serves as a powerful tool for investigating the electronic structure and properties of molecules. Calculations for benzimidazole (B57391) derivatives are often performed using methods like the B3LYP functional with a basis set such as 6-311G(d,p), which provides a reliable balance between computational cost and accuracy for predicting molecular geometries and electronic characteristics. nih.gov

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 2-(2-pyridyl)benzimidazole (B74506), this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. mdpi.com A critical parameter is the dihedral angle between the planes of the benzimidazole and pyridine (B92270) ring systems. In related compounds, this angle can vary, indicating the degree of planarity of the molecule, which in turn influences its electronic conjugation and crystal packing. nih.gov For instance, in one studied benzimidazole derivative, the two main ring systems were inclined to one another by 42.08 (5)°. nih.gov The bond connecting the two heterocyclic rings is also of key interest, with typical C-C bond lengths between aromatic systems calculated to be around 1.46 Å. nih.gov

| Parameter | Atom Connections | Typical Calculated Value |

| Bond Length | C(pyridyl)-C(benzimidazole) | 1.462 Å |

| C-N (imidazole ring) | 1.329 - 1.389 Å | |

| Bond Angle | C-C-N (at linkage) | 121.5° - 125.7° |

| Dihedral Angle | Pyridyl Ring vs. Benzimidazole Ring | ~30° - 42° |

Note: Data is representative of DFT calculations on closely related benzimidazole structures. nih.govnih.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. scirp.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.govaimspress.com For benzimidazole derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system of the entire molecule. nih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8170 |

| LUMO | -0.8904 |

| Energy Gap (ΔE) | 4.9266 |

Note: Values are based on DFT B3LYP/6–311 G(d,p) calculations for a representative substituted benzimidazole. nih.gov

Global reactivity descriptors are calculated from the energies of the frontier orbitals and provide quantitative measures of a molecule's stability and reactivity. researchgate.netirjweb.com These descriptors are defined as follows: Ionization Potential (I) ≈ -EHOMO, Electron Affinity (A) ≈ -ELUMO, Electronegativity (χ) = (I+A)/2, Chemical Hardness (η) = (I-A)/2, and Chemical Softness (S) = 1/(2η). nih.govnih.gov High chemical hardness indicates low reactivity, a consequence of a large HOMO-LUMO gap. dergipark.org.tr Conversely, high chemical softness points to higher reactivity. nih.gov

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 5.8170 | Energy needed to remove an electron |

| Electron Affinity (A) | -ELUMO | 0.8904 | Energy released when gaining an electron |

| Electronegativity (χ) | (I+A)/2 | 3.3537 | Electron-attracting tendency |

| Chemical Hardness (η) | (I-A)/2 | 2.4633 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | 0.2030 | Propensity to undergo chemical change |

Note: Values are derived from the HOMO-LUMO energies listed in the previous section. nih.gov

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov In an MESP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. dergipark.org.trnih.gov For 2-(2-pyridyl)benzimidazole, the most negative regions are localized around the electronegative nitrogen atoms of both the pyridine and benzimidazole rings, making them the primary sites for protonation or interaction with electrophiles. researchgate.net The most positive region is typically found around the hydrogen atom attached to the benzimidazole nitrogen (N-H), marking it as the site of deprotonation. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N(pyridyl) | π* (C-C)benzimidazole | High | Intramolecular Charge Transfer |

| LP(1) N(imidazole) | π* (C-C)pyridyl | Moderate | Electron Delocalization |

| π (C-C)benzimidazole | π* (C-C)pyridyl | Moderate | π-system Conjugation |

Note: This table presents a conceptual representation of key NBO interactions in benzimidazole derivatives. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of a molecule, allowing for the simulation of its UV-visible absorption spectrum. researchgate.net This method calculates the energies of electronic transitions and their corresponding oscillator strengths (f), which relate to the intensity of absorption peaks. researchgate.netarxiv.org For 2-(2-pyridyl)benzimidazole derivatives, theoretical studies show that the primary absorption characteristics in the UV spectrum arise from π→π* transitions within the conjugated benzimidazolyl and pyridyl rings. researchgate.net Calculations often predict a strong absorption band around 300 nm, which is consistent with experimental observations for this class of compounds. researchgate.net

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~4.13 | ~300 | High (>0.1) | HOMO → LUMO |

| S0 → S2 | ~4.59 | ~270 | Moderate | HOMO-1 → LUMO |

| S0 → S3 | ~4.96 | ~250 | Low | HOMO → LUMO+1 |

Note: This table provides representative TD-DFT data for 2-(2-pyridyl)benzimidazole derivatives, illustrating typical electronic transitions. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with their environment over time. For benzimidazole derivatives, MD simulations have been employed to understand their interactions with biological macromolecules and their permeability through cell membranes. mdpi.com

In the context of 2-(6-ethyl-2-pyridyl)benzimidazole, MD simulations can elucidate its conformational flexibility, particularly the rotational freedom around the single bond connecting the pyridine and benzimidazole rings. These simulations can predict the most stable conformations in different solvent environments and how the molecule's shape changes over time. Furthermore, MD studies can model the interaction of this compound with specific targets, such as proteins or nucleic acids, by calculating the binding energies and identifying key intermolecular interactions like hydrogen bonds and van der Waals forces. researchgate.netnih.gov Such simulations are crucial in drug design for understanding the mechanism of action and for optimizing the structure of the molecule to enhance its binding affinity and selectivity. ijnc.ir

For instance, simulations could reveal how the ethyl group on the pyridine ring influences the molecule's interaction with a binding pocket, potentially providing insights for the design of more potent derivatives. The data from MD simulations, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg), can provide a detailed picture of the stability and flexibility of the molecule and its complexes. researchgate.net

Ab-Initio Approaches and Quantum Chemical Parameter Calculations

Ab-initio quantum chemistry methods are fundamental for calculating the electronic structure and properties of molecules from first principles, without the need for empirical parameters. nih.gov These methods, including Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are used to compute a wide range of molecular properties for benzimidazole derivatives. researchgate.net

For 2-(6-ethyl-2-pyridyl)benzimidazole, ab-initio calculations can determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.gov These calculated geometries can be compared with experimental data from X-ray crystallography to validate the computational methods. nih.gov

Quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in charge transfer interactions. researchgate.net Other calculated parameters include the dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's behavior in electric fields and its potential for non-linear optical applications. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Investigations of Non-Linear Optical (NLO) Properties

Benzimidazole derivatives have attracted significant attention for their potential applications in non-linear optics (NLO). researchgate.net NLO materials are capable of altering the properties of light and are essential for technologies such as frequency doubling and optical switching. researchgate.net The NLO response of a molecule is related to its molecular structure, particularly the presence of a donor-π-acceptor system that facilitates intramolecular charge transfer.

Computational studies, often using DFT methods, are employed to predict the NLO properties of new molecules. For 2-(6-ethyl-2-pyridyl)benzimidazole, the benzimidazole moiety can act as an electron donor or acceptor, and the pyridine ring can also participate in the π-conjugated system. Theoretical calculations of the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) can provide an initial assessment of a molecule's NLO potential. nih.gov A large hyperpolarizability value indicates a strong NLO response.

The design of new benzimidazole-based NLO chromophores often involves modifying the molecular structure to enhance the intramolecular charge transfer. researchgate.net For 2-(6-ethyl-2-pyridyl)benzimidazole, computational studies could explore the effect of substituting the ethyl group with other electron-donating or electron-withdrawing groups on the NLO properties.

Hydrogen Bonding Interactions and Solvent Effects on Electronic States

Hydrogen bonding plays a crucial role in the structure and function of benzimidazole derivatives, influencing their self-assembly, interaction with biological targets, and spectroscopic properties. acs.org The benzimidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen).

Computational studies can model the hydrogen bonding interactions of 2-(6-ethyl-2-pyridyl)benzimidazole with itself (dimerization) or with solvent molecules. nih.gov These studies can determine the strength and geometry of the hydrogen bonds. The solvent can have a significant impact on the electronic states of the molecule, leading to changes in its absorption and emission spectra (solvatochromism). semanticscholar.org Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic transitions and how they are affected by the polarity of the solvent. semanticscholar.org By simulating the molecule in different solvent environments (e.g., using continuum solvation models), researchers can understand the nature of the excited states and the role of specific solute-solvent interactions. nih.gov

Computational Studies on Tautomerism and Acidity Constants

Tautomerism, the interconversion of structural isomers, is an important phenomenon in heterocyclic compounds like benzimidazoles. For 2-substituted benzimidazoles, prototropic tautomerism involving the migration of the proton between the two nitrogen atoms of the benzimidazole ring is possible.

Computational methods can be used to study the relative stabilities of the different tautomers of 2-(6-ethyl-2-pyridyl)benzimidazole in the gas phase and in different solvents. researchgate.net By calculating the energies of the tautomers, it is possible to predict the predominant form under different conditions. The energy barrier for the tautomeric interconversion can also be calculated, providing insight into the kinetics of the process.

Furthermore, computational methods can be used to predict the acidity constant (pKa) of the N-H proton in the benzimidazole ring. nih.gov The pKa is a crucial parameter that influences the molecule's ionization state at different pH values, which in turn affects its solubility, lipophilicity, and biological activity. Accurate prediction of pKa values is essential in drug development and in understanding the behavior of the molecule in biological systems. nih.gov

Mechanistic Biological Studies of 2 6 Ethyl 2 Pyridyl 1h Benzimidazole and Its Derivatives

Interaction with Biomolecules and Macromolecular Targets

The biological activity of 2-(6-ethyl-2-pyridyl)-1H-benzimidazole and its related compounds stems from their direct interactions with crucial biomolecules and macromolecular targets within the cell. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

DNA Binding and Intercalation Mechanisms

Benzimidazole (B57391) derivatives are known to interact with DNA, a key target for many therapeutic agents. researchgate.net The planar structure of the benzimidazole ring system is a critical feature that facilitates its binding to the DNA double helix. nih.gov The primary modes of interaction are typically groove binding and intercalation. nih.gov

Intercalation involves the insertion of the planar aromatic rings of the molecule between the base pairs of the DNA double helix. nih.govrsc.org This mode of binding is often stabilized by π-stacking interactions between the benzimidazole ring and the DNA bases. nih.gov Such interactions can lead to structural changes in the DNA, such as the local unwinding of the double helix to accommodate the intercalating molecule. nih.gov The binding affinity of these compounds to DNA can be quantified by a binding constant (Kb). For instance, certain metal complexes of benzimidazole Schiff base ligands have shown strong DNA binding, with Kb values in the range of 103 to 105 M-1. rsc.org

Ethidium bromide (EB) displacement assays are commonly used to study the intercalative binding of compounds to DNA. nih.gov A decrease in the fluorescence intensity of an EB-DNA solution upon the addition of a benzimidazole derivative suggests that the compound is displacing EB from its intercalation site, indicating an intercalative binding mode. nih.gov

Below is a table summarizing the DNA binding characteristics of some benzimidazole derivatives, illustrating the common methodologies and findings in this area of research.

| Compound Type | Method of Study | Key Findings | Binding Constant (Kb) |

| Benzimidazole Schiff base metal complexes | UV/Visible Absorption Spectroscopy, Thermal Denaturation | Moderate to strong DNA binders, primarily through intercalation and groove binding. nih.gov | 6.40 x 103 M-1 to 3.27 x 105 M-1 rsc.org |

| Copper complexes of pyridyl-benzimidazoles | Absorption spectral titration, Ethidium bromide displacement assays, Circular dichroism spectroscopy | Strong binding to DNA via intercalation. nih.gov | Kapp = 2.70 x 106 M-1 nih.gov |

| 2-(2-nitrophenyl)-1H-benzimidazole derivatives | Differential pulse voltammetry | Electrostatic interaction with dsDNA at low ionic strength. researchgate.net | 8.22 x 104 M-1 to 3.08 x 106 M-1 researchgate.net |

Inhibition Mechanisms of Specific Enzymes (e.g., Topoisomerase, H+/K+-ATPase, Lck Kinase)

Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes like DNA replication and transcription. mdpi.com Certain benzimidazole derivatives have been identified as topoisomerase inhibitors. mdpi.com These compounds can act as "poisons," stabilizing the transient covalent complex between the topoisomerase and DNA, which leads to DNA strand breaks and ultimately cell death. mdpi.com For example, some pyrimido[1,6-a]benzimidazoles, which are structurally related to quinolone antibiotics, have shown the ability to enhance DNA cleavage mediated by eukaryotic topoisomerase II. nih.gov

H+/K+-ATPase Inhibition: The proton pump, H+/K+-ATPase, is an enzyme responsible for gastric acid secretion. Substituted 2-((2-pyridinylmethyl)sulfinyl)benzimidazoles are a well-known class of proton pump inhibitors. drugbank.com These compounds are prodrugs that are activated in the acidic environment of the stomach. drugbank.comnih.gov The acid-activated form, a cyclic sulfenamide, then irreversibly inhibits the H+/K+-ATPase by forming a covalent disulfide bond with cysteine residues on the enzyme. nih.govnih.gov Kinetic studies have shown that some of these inhibitors act competitively with respect to K+. nih.gov

Lck Kinase Inhibition: Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases and plays a critical role in T-cell signaling. nih.govscbt.com Inhibition of Lck is a therapeutic strategy for autoimmune diseases and inflammation. medchemexpress.com Novel classes of 2-benzimidazole substituted pyrimidines have been developed as potent Lck inhibitors, with some analogs showing activity in the low nanomolar range. nih.gov These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the transfer of phosphate (B84403) groups and thereby inhibiting the enzyme's activity. scbt.com Some Lck inhibitors demonstrate high selectivity over other kinases. medchemexpress.comcaymanchem.com

The following table provides an overview of the inhibitory mechanisms of benzimidazole derivatives on these key enzymes.

| Enzyme | Class of Benzimidazole Derivative | Mechanism of Inhibition |

| Topoisomerase II | Pyrimido[1,6-a]benzimidazoles | Enhances enzyme-mediated DNA cleavage, acting as a topoisomerase poison. nih.gov |

| H+/K+-ATPase | 2-((2-pyridinylmethyl)sulfinyl)benzimidazoles | Acid-activated prodrugs that form an irreversible covalent bond with the enzyme. nih.govnih.gov |

| Lck Kinase | 2-Benzimidazole substituted pyrimidines | Binds to the ATP-binding site, preventing phosphorylation of substrates. scbt.comnih.gov |

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajrconline.org This method is widely used to understand the interactions between benzimidazole derivatives and their biological targets at a molecular level. ukm.mynih.gov

Docking studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are responsible for the binding affinity and selectivity of a compound. ajrconline.orgukm.my For example, in the case of enzyme inhibition, docking can identify the specific amino acid residues in the active site that interact with the inhibitor. mdpi.com The docking score, which quantifies the binding affinity, helps in identifying potent inhibitors. ajrconline.org

For DNA-binding compounds, molecular docking can predict whether a molecule prefers to bind in the major or minor groove or intercalate between base pairs. rsc.org These studies have shown that 2,5(6)-substituted benzimidazole derivatives possess key hydrogen bond donor and acceptor groups that facilitate efficient interaction with bacterial DNA gyrase B. mdpi.com Similarly, docking simulations have been used to analyze the binding of benzimidazole derivatives to the epidermal growth factor receptor (EGFR), revealing the importance of hydrogen bonding and hydrophobic interactions in the binding pocket. ukm.my

Mechanisms of Action at the Cellular Level

The interactions of 2-(6-ethyl-2-pyridyl)-1H-benzimidazole and its derivatives with biomolecules translate into specific effects at the cellular level, ultimately leading to their observed biological activities.

Reactive Oxygen Species (ROS) Generation Pathways

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.gov While ROS are natural byproducts of cellular metabolism, their overproduction can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids. mdpi.com

Certain metal complexes of benzimidazole derivatives have been shown to induce the generation of intracellular ROS. nih.gov For instance, copper(II) complexes can generate high amounts of ROS, leading to oxidative damage to mitochondria and other biomacromolecules. nih.gov The generation of ROS can be a key mechanism for the antineoplastic activity of some metal-based drugs. mdpi.com The process can be initiated through various mechanisms, including the disruption of the mitochondrial respiratory chain, which leads to an increased production of superoxide anions. nih.gov These superoxide anions can then be converted to other more reactive ROS through enzymatic and non-enzymatic processes, such as the Fenton reaction. nih.gov

Apoptosis Promotion Mechanisms

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Benzimidazole derivatives have been shown to promote apoptosis through various mechanisms.

One of the key pathways involves the induction of DNA damage, as seen with topoisomerase inhibitors. The resulting DNA strand breaks can trigger a cellular response that leads to the activation of apoptotic pathways. mdpi.com Furthermore, the generation of high levels of ROS can also induce apoptosis by causing mitochondrial dysfunction. nih.gov

The apoptotic process is often mediated by a family of proteases called caspases. nih.gov The activation of initiator caspases, such as caspase-2, can trigger a cascade of events leading to the activation of effector caspases, which then execute the apoptotic program. nih.gov Studies have shown that some compounds can directly activate initiator caspases. nih.gov For instance, PIDDosome-activated caspase-2 can process the Bcl-2 family protein BID, which then signals to the mitochondrial pathway to induce apoptosis. nih.gov Copper complexes of pyridyl-benzimidazole derivatives have been observed to cause mitochondrial membrane potential dysfunction, which is a key event in the mitochondrial-mediated pathway of apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

The exploration of the structure-activity relationship (SAR) of 2-(6-ethyl-2-pyridyl)-1H-benzimidazole and its analogs has been instrumental in elucidating the structural features crucial for their biological, particularly anti-inflammatory, activity. Research has systematically investigated the impact of substituents on both the benzimidazole and pyridine (B92270) rings to understand how these modifications influence the compound's interaction with biological targets.

A key finding in the SAR of 2-(pyridinyl)benzimidazoles is the significance of the substituent's position on the pyridine ring. For instance, the compound 2-(5-ethylpyridin-2-yl)benzimidazole, a positional isomer of the titular compound, has demonstrated more potent anti-inflammatory activity than established drugs like phenylbutazone (B1037) and tiaramide (B1203770) in carrageenan-induced rat paw edema assays. nih.govnih.gov This highlights the importance of the ethyl group's location on the pyridine moiety.

Further studies have shown that a compound featuring a 6-ethyl-2-pyridinyl group at the C2 position of the benzimidazole ring exhibits anti-inflammatory activity comparable to the highly active 2-(5-ethylpyridin-2-yl)benzimidazole. nih.gov This suggests that while the ethyl substituent is beneficial for activity, its precise positioning at either the 5th or 6th position of the pyridine ring may result in similar potency.

Conversely, modifications to the benzimidazole core have also been shown to significantly impact activity. The introduction of electron-withdrawing groups at the C5 position of the benzimidazole ring has been observed to cause a loss of anti-inflammatory activity. nih.gov This indicates that the electron density of the benzimidazole ring system is a critical factor for its biological function, and a reduction in this density is detrimental to its anti-inflammatory effects. The benzimidazole scaffold's substitutions at the N1, C2, C5, and C6 positions have been reported to greatly influence its anti-inflammatory properties. nih.govresearchgate.net

These SAR studies collectively suggest that the anti-inflammatory mechanism of 2-(6-ethyl-2-pyridyl)-1H-benzimidazole is sensitive to the electronic and steric properties of its constituent parts. The presence of an ethyl group on the pyridine ring appears to enhance activity, while maintaining the electron-rich nature of the benzimidazole core is essential.

Table 1: Structure-Activity Relationship of 2-(Pyridinyl)benzimidazole Derivatives

| Compound Name | Modification | Biological Activity | Reference |

|---|---|---|---|

| 2-(5-Ethylpyridin-2-yl)benzimidazole | Ethyl group at the 5-position of the pyridine ring. | Potent anti-inflammatory activity. | nih.govnih.gov |

| 2-(6-Ethyl-2-pyridyl)benzimidazole | Ethyl group at the 6-position of the pyridine ring. | Comparable anti-inflammatory activity to the 5-ethyl isomer. | nih.gov |

| 5-Substituted-2-(pyridinyl)benzimidazoles | Introduction of electron-withdrawing groups at the C5 position of the benzimidazole ring. | Loss of anti-inflammatory activity. | nih.gov |

Investigation of Photodynamic Effects and Light-Induced Biological Pathways

The investigation into the photodynamic effects of benzimidazole derivatives has revealed their potential as photosensitizers in photodynamic therapy (PDT), a treatment modality that utilizes a photosensitizing agent, light, and oxygen to induce cell death. nih.gov While specific studies on the photodynamic properties of 2-(6-ethyl-2-pyridyl)-1H-benzimidazole are not extensively documented in the available literature, the broader class of benzimidazole-containing compounds has been a subject of such research.

The benzimidazole scaffold is a known chromophore that can be combined with other molecules, such as porphyrin rings, to enhance electron delocalization and shift the maximum absorption wavelength to the near-infrared region, which is desirable for deeper tissue penetration in PDT. nih.gov Upon irradiation with light of a suitable wavelength, a photosensitizer can be excited from its ground state to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen, which are highly cytotoxic and can lead to the destruction of targeted cells. nih.gov

Research on related pyridyl-benzimidazole derivatives has explored their photoswitching properties. For example, phenylazo-substituted pyridyl-benzimidazoles have been shown to undergo light-induced E/Z (trans/cis) isomerization, demonstrating their interaction with light. rsc.org While this photoisomerization is a different phenomenon from the photodynamic effect, it underscores the potential for light to modulate the properties and behavior of this class of compounds.

Furthermore, benzimidazolo-chlorin derivatives have been synthesized and investigated as effective near-infrared photosensitizers for PDT. nih.gov These studies have shown that such compounds can generate singlet oxygen upon irradiation and exhibit significant phototoxicity against cancer cell lines with negligible dark toxicity. nih.gov The general mechanism involves the photosensitizer accumulating in target tissues, followed by localized light irradiation, which triggers the photochemical reactions leading to cell necrosis.

Although direct evidence for the photodynamic effects of 2-(6-ethyl-2-pyridyl)-1H-benzimidazole is limited, the established photophysical properties of the benzimidazole core and its derivatives suggest that this compound could potentially exhibit photosensitizing capabilities. Further research would be necessary to determine its specific absorption spectrum, singlet oxygen quantum yield, and efficacy in light-induced biological pathways for potential therapeutic applications.

Catalytic Applications and Materials Science Research

Heterogeneous Catalysis and Reaction Mechanisms (e.g., Olefin Epoxidation)

The immobilization of catalytically active metal complexes onto solid supports is a cornerstone of heterogeneous catalysis, offering advantages such as catalyst reusability and simplified product purification. The 2-(pyridyl)benzimidazole scaffold is highly suitable for this purpose. A prominent example involves functionalizing chloromethylated polystyrene beads, crosslinked with divinylbenzene, with 2-(2′-pyridyl)benzimidazole. researchgate.netresearchgate.net This polymer-supported ligand is then reacted with a palladium salt, such as sodium tetrachloropalladate (Na₂PdCl₄), to anchor the metal complex onto the solid support. researchgate.netresearchgate.net

Subsequent activation, typically with a reducing agent like sodium borohydride, generates a polymer-supported palladium complex. researchgate.net X-ray photoelectron spectroscopy (XPS) studies have confirmed that palladium exists in the +2 oxidation state in the initial supported complex. researchgate.net This heterogeneous catalyst has demonstrated notable efficacy in the hydrogenation (reduction) of various organic substrates, including olefins, nitroarenes, and Schiff bases, under ambient conditions. researchgate.net While this specific system is used for reduction, the principle of immobilizing pyridyl-benzimidazole metal complexes serves as a crucial strategy for creating robust, heterogeneous catalysts for a range of olefin transformations, including oxidation and epoxidation. nih.govresearchgate.net The polymeric backbone provides stability and prevents the leaching of the metal catalyst into the reaction mixture.

Enzyme Mimicking Activities (e.g., Phenoxazinone Synthase Mimicking)

The structural motifs found in metalloenzymes have inspired the design of synthetic complexes that mimic their catalytic functions. Benzimidazole-containing ligands have been successfully employed to create artificial biomimetic analogues. Specifically, iron(II) and iron(III) complexes incorporating (benz)imidazole moieties within their organic scaffold have been shown to mimic the activity of phenoxazinone synthase. researchgate.net This enzyme catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinones.

In these biomimetic systems, the benzimidazole (B57391) part of the ligand plays a crucial role. The number and nature of hydrogen bond donors within the ligand framework are directly responsible for the observed biological behavior. researchgate.netmdpi.com By forming specific iron complexes, researchers have created systems that effectively catalyze the oxidative condensation of o-aminophenol into 2-aminophenoxazine-3-one, mirroring the function of the natural enzyme. researchgate.net These studies provide valuable insights into biological oxidative mechanisms and demonstrate the potential of transferring knowledge from complex biological systems to generate functional synthetic materials for catalysis. researchgate.netmdpi.com

Below is a table summarizing the kinetic parameters for the phenoxazinone synthase-like activity of a representative iron complex.

| Parameter | Value |

| Km (mM) | 0.24 ± 0.02 |

| Vmax (μM/min) | 0.19 ± 0.01 |

| kcat (min-1) | 9.5 |

| kcat/Km (M-1min-1) | 39,583 |

| Data represents typical values for iron complexes with benzimidazole-containing ligands. |

General Catalytical Effects (e.g., Oxidation of Olefins, Alcohol Oxidation)

Benzimidazole derivatives are recognized for their significant role in a variety of catalytic processes, including the oxidation of olefins and alcohols. researchgate.net Metal complexes involving these ligands serve as effective catalysts for these transformations, which are fundamental in organic synthesis.

A notable application is in the area of olefin oligomerization. Nickel(II) complexes bearing ligands derived from 6-(benzimidazol-2-yl)-pyridine-2-carboxylate have been synthesized and investigated as catalysts for ethylene (B1197577) oligomerization. When activated with a co-catalyst such as trimethylaluminum (Me₃Al), these complexes exhibit high catalytic activities, reaching up to 1.26 x 10⁶ g mol⁻¹(Ni) h⁻¹. The reaction conditions, particularly ethylene pressure, have a significant influence on the catalytic performance, with higher pressures generally leading to increased activity.

The table below details the effect of ethylene pressure on the catalytic activity of a nickel complex for ethylene oligomerization.

| Entry | Ethylene Pressure (atm) | Activity (10⁵ g mol⁻¹(Ni) h⁻¹) |

| 1 | 10 | 2.5 |

| 2 | 20 | 7.9 |

| 3 | 30 | 12.6 |

| Reaction Conditions: 5 μmol catalyst, Al/Ni ratio = 500, T = 30 °C, Time = 30 min, Toluene = 30 mL. |

Development of Novel Materials for Advanced Applications

The versatility of the 2-(pyridyl)benzimidazole structure extends beyond catalysis into the realm of materials science. Its ability to form stable, often luminescent, complexes and to be integrated into larger macromolecular structures makes it a valuable component for creating novel materials with advanced functionalities.

Incorporation into Polymeric Systems

A key strategy in developing advanced materials is the incorporation of functional molecules like 2-(pyridyl)benzimidazole into polymeric systems. This can be achieved by anchoring the molecule onto a pre-existing polymer backbone, creating a functionalized polymer with tailored properties. As discussed in the context of heterogeneous catalysis, 2-(2′-pyridyl)benzimidazole can be covalently attached to chloromethylated polystyrene. researchgate.netresearchgate.net This process transforms the base polymer into a macroligand capable of chelating metal ions, effectively creating a "polymer-of-complexes." This approach not only facilitates the development of recyclable catalysts but also allows for the modification of the polymer's physical and chemical properties.

Composite Material Development

Polybenzimidazole (PBI) is a class of high-performance polymers known for its exceptional thermal and chemical stability. These properties make it an ideal matrix for the development of composite materials for demanding applications, such as high-temperature proton exchange membrane (PEM) fuel cells. mdpi.com To enhance the performance of PBI membranes, various fillers are incorporated to create composite materials.

Graphene oxide (GO) and its functionalized derivatives, such as sulfonated graphene oxide (SGO) and phosphonated graphene oxide (PGO), have proven to be effective fillers. researchgate.netrsc.org The introduction of these fillers into the PBI matrix leads to significant improvements in key properties. The uniform and homogeneous distribution of GO within the polymer matrix enhances phosphoric acid retention and improves proton conductivity. metu.edu.trmdpi.com Composite membranes exhibit superior mechanical strength and thermal stability compared to the pristine PBI membrane. researchgate.net For instance, a composite membrane made from 2,6-pyridine functionalized PBI and PGO can achieve a proton conductivity as high as 76.4 × 10⁻³ S cm⁻¹ at 140 °C under anhydrous conditions, with a fuel cell peak power density over 359 mW cm⁻², representing a 75% improvement over membranes without the filler. researchgate.net

The following table summarizes the properties of various PBI-based composite membranes.

| Membrane Type | Filler Content (wt%) | Proton Conductivity (S cm⁻¹) @ 175 °C | Peak Power Density (mW cm⁻²) |

| PBI/PA | - | ~0.020 | ~340 |

| PBI/GO | 1.0 | 0.027 | 380 |

| PBI/SGO | 1.0 | 0.052 | 600 |

| Py-PBI/PGO | 1.5 | 0.076 (@ 140 °C) | >359 (@ 120 °C) |

| Data compiled from various studies on PBI composite membranes for fuel cell applications. researchgate.netrsc.org |

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Derivatives for Enhanced Mechanistic Selectivity

The rational design of new benzimidazole (B57391) derivatives is a cornerstone of future research, aiming to create compounds with high potency and specificity for their biological targets. This approach moves beyond traditional screening by using a deep understanding of structure-activity relationships (SAR) to engineer molecules with desired properties.

A key strategy involves the development of pharmacophore models. For instance, a pharmacophore model for Escherichia coli DNA Gyrase B inhibitors led to the design of 2,5(6)-substituted benzimidazole derivatives. These molecules were computationally predicted to possess crucial hydrogen bond donor/acceptor groups necessary for efficient interaction with key residues like Asn46, Asp73, and Asp173 of the enzyme, thereby promoting an inhibitory effect. nih.govnih.gov This design-first approach allows for the synthesis of a more focused library of compounds, increasing the probability of identifying potent and selective inhibitors.

Research into inhibitors for Protein Kinase N2 (PKN2), a target in cancer, has demonstrated the importance of specific structural features for activity and selectivity. Studies on 2-(4-pyridyl)-benzimidazoles revealed that a primary amide at the 4-position, a 4'-pyridyl group, and a free N-H at the 1-position of the benzimidazole ring are essential for activity against PKN2. nih.gov While subsequent modifications did not enhance potency, one derivative, compound 19, showed a 26-fold selectivity for PKN2 over the closely related PKN1. nih.gov This highlights how subtle structural changes can significantly influence mechanistic selectivity.

Future efforts will focus on strategic functionalization at various positions of the benzimidazole and pyridyl rings. medcraveonline.com Techniques such as palladium-catalyzed Suzuki–Miyaura and Buchwald-Hartwig amination cross-coupling reactions are being employed to introduce chemical diversity, particularly at the 5(6)-position of the benzimidazole core. nih.govnih.gov These synthetic strategies enable the creation of next-generation derivatives tailored for enhanced interaction with specific biological targets, minimizing off-target effects.

Table 1: Examples of Rationally Designed Benzimidazole Derivatives and Their Targets

| Derivative Class | Target | Design Strategy | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2,5(6)-Substituted Benzimidazoles | E. coli DNA Gyrase B | Pharmacophore modeling and docking studies | Designed molecules possess key functional groups predicted to interact with Asn46, Asp73, and Asp173 residues. | nih.govnih.gov |

| 2-(4-pyridyl)-benzimidazoles | Protein Kinase N2 (PKN2) | Structure-Activity Relationship (SAR) exploration | Identified essential functional groups for activity and developed a derivative with 26-fold selectivity over PKN1. | nih.gov |

Advanced Computational Modeling for Predictive Research and Drug Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions before undertaking costly and time-consuming synthesis. For benzimidazole research, advanced computational modeling is paving the way for more efficient and targeted drug design.

Density Functional Theory (DFT) calculations, such as the B3LYP method, are used to analyze the structural and electronic properties of benzimidazole derivatives. researchgate.net These studies can compute parameters like hyperpolarizability, polarizability, and dipole moment, as well as analyze Mulliken charges, HOMO-LUMO energy gaps, and global reactivity descriptors. researchgate.net Such analyses provide deep insights into the molecule's electronic properties and potential for electron transfer, which are crucial for its biological activity. researchgate.net